4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Description
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxazinone core, which is fused with a benzamide moiety, making it a unique and interesting molecule for various scientific studies.
Properties
IUPAC Name |
4-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-6-8-15(9-7-14)20(25)23-17-12-10-16(11-13-17)21-24-19-5-3-2-4-18(19)22(26)27-21/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCCDOJEYKERMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide typically involves the following steps:
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Formation of the Benzoxazinone Core: : The benzoxazinone core can be synthesized by reacting anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives .
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Coupling with Benzamide: : The benzoxazinone derivative is then coupled with 4-methylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoxazinone core, leading to the formation of quinazolinone derivatives .
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Reduction: : Reduction reactions can convert the carbonyl group in the benzoxazinone core to a hydroxyl group, forming hydroxy derivatives .
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the benzoxazinone core reacts with nucleophiles such as amines to form substituted derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like aniline, p-chloro aniline, and p-methoxy aniline are used under basic conditions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzoxazinone derivatives.
Scientific Research Applications
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antitubercular, and anti-HIV activities. It is being studied for its ability to inhibit various enzymes and receptors involved in disease pathways.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other biologically active molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes.
Receptor Binding: It can bind to receptors involved in signaling pathways, modulating their activity and leading to therapeutic effects.
Cellular Pathways: The compound affects cellular pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Coumarin Derivatives: Coumarins are another class of compounds with significant biological properties.
Uniqueness
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is unique due to its specific benzoxazinone core fused with a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
